molecular formula C19H24O9 B1149281 [(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate CAS No. 103476-99-9

[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate

Cat. No.: B1149281
CAS No.: 103476-99-9
M. Wt: 396.392
InChI Key: GSADBENAXUTZTK-RRRPBPPSSA-N
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Description

[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[92103,7]tetradeca-2,6-dien-6-yl]methyl acetate is a complex organic compound with a unique tricyclic structure

Scientific Research Applications

[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of Diacetylpiptocarphol. Its anti-leishmaniasis activity suggests it could have potential in the development of treatments for leishmaniasis .

Mechanism of Action

Target of Action

Diacetylpiptocarphol is a sesquiterpene lactone compound It is known to exhibit anti-leishmaniasis activity , suggesting that it may interact with biological targets involved in the life cycle of the Leishmania parasite.

Mode of Action

Given its anti-leishmaniasis activity , it is likely that the compound interacts with its targets in a way that inhibits the growth or survival of the Leishmania parasite

Biochemical Pathways

The exact biochemical pathways affected by Diacetylpiptocarphol are currently unknown. Its anti-leishmaniasis activity suggests that it may interfere with biochemical processes essential to the Leishmania parasite

Result of Action

Diacetylpiptocarphol has been reported to exhibit anti-leishmaniasis activity . This suggests that the compound’s action results in the inhibition of the Leishmania parasite, potentially leading to a reduction in the severity of leishmaniasis.

Biochemical Analysis

Biochemical Properties

Diacetylpiptocarphol plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in anti-leishmaniasis activity. The compound interacts with various biomolecules, including enzymes that are crucial for the survival and proliferation of Leishmania parasites. Diacetylpiptocarphol inhibits the activity of these enzymes, thereby disrupting the metabolic processes of the parasites and leading to their death .

Cellular Effects

Diacetylpiptocarphol exerts its effects on various types of cells, particularly those infected with Leishmania parasites. The compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. Diacetylpiptocarphol has been shown to induce apoptosis in infected cells, thereby reducing the parasite load and improving the overall health of the host cells .

Molecular Mechanism

The molecular mechanism of Diacetylpiptocarphol involves its binding interactions with specific biomolecules within the cells. The compound binds to enzymes and proteins that are essential for the survival of Leishmania parasites, inhibiting their activity and leading to the disruption of metabolic processes. Additionally, Diacetylpiptocarphol can modulate gene expression, further contributing to its anti-leishmaniasis effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diacetylpiptocarphol have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods. Long-term studies have shown that Diacetylpiptocarphol maintains its anti-leishmaniasis activity, although its efficacy may decrease slightly over time due to degradation .

Dosage Effects in Animal Models

The effects of Diacetylpiptocarphol vary with different dosages in animal models. At lower doses, the compound effectively reduces the parasite load without causing significant adverse effects. At higher doses, Diacetylpiptocarphol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Diacetylpiptocarphol is involved in several metabolic pathways, particularly those related to the metabolism of Leishmania parasites. The compound interacts with enzymes and cofactors that are essential for the parasite’s metabolic processes, leading to the disruption of these pathways and ultimately causing the death of the parasites. Diacetylpiptocarphol also affects metabolic flux and metabolite levels, further contributing to its anti-leishmaniasis activity .

Transport and Distribution

Within cells and tissues, Diacetylpiptocarphol is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites. Diacetylpiptocarphol can accumulate in certain tissues, particularly those infected with Leishmania parasites, enhancing its therapeutic effects .

Subcellular Localization

Diacetylpiptocarphol exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cells, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing Diacetylpiptocarphol to its subcellular sites of action, ensuring its efficacy in combating Leishmania parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

  • Formation of the tricyclic core through cyclization reactions.
  • Introduction of the acetyloxy and dihydroxy groups via selective functionalization.
  • Final acetylation to yield the desired acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[92103,7]tetradeca-2,6-dien-6-yl]methyl acetate is unique due to its specific arrangement of functional groups and its tricyclic structure

Properties

IUPAC Name

[(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSADBENAXUTZTK-RRRPBPPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C/2[C@@H](C[C@@]([C@]3(CC[C@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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